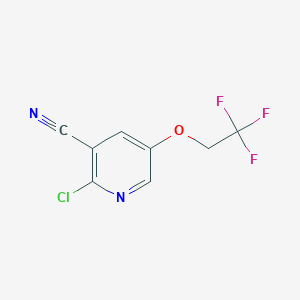

2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile

Description

2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile is a fluorinated nicotinonitrile derivative characterized by a chloro substituent at the 2-position and a trifluoroethoxy group at the 5-position of the pyridine ring. The trifluoroethoxy group (-OCH2CF3) enhances lipophilicity and metabolic stability, traits critical in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2-chloro-5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2O/c9-7-5(2-13)1-6(3-14-7)15-4-8(10,11)12/h1,3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMDGRLUCKTAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Products include substituted nicotinonitriles.

Oxidation: Products include nicotinic acids or their derivatives.

Reduction: Products include aminonicotinonitriles.

Scientific Research Applications

2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

Medicine: Investigated for its potential as a building block in drug discovery and development.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s uniqueness arises from its trifluoroethoxy group, which differs from common fluorinated substituents like trifluoromethyl (-CF3) or simple halogens. Key comparisons include:

Key Observations :

- Trifluoroethoxy vs. Trifluoromethyl : The trifluoroethoxy group introduces an ether oxygen, enabling hydrogen bonding and increased solubility compared to the purely hydrophobic -CF3 group .

- Positional Effects: The 5-position substituent significantly impacts electronic properties.

- Steric Considerations : Bulky groups like the 4-methoxybenzyloxy in may hinder binding in biological targets compared to the smaller trifluoroethoxy group.

Biological Activity

2-Chloro-5-(2,2,2-trifluoroethoxy)nicotinonitrile is a synthetic compound belonging to the class of nicotinonitriles. It has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

- Molecular Formula : C₈H₅ClF₃N₂O

- Molecular Weight : 232.58 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)

The presence of the chlorine atom at the 2-position and a trifluoroethoxy group at the 5-position on the nicotinonitrile ring significantly influences its reactivity and biological interactions.

The mechanism of action for this compound is primarily related to its interaction with biological targets such as enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of nicotinonitriles showed significant activity against gram-positive and gram-negative bacteria. The specific activity against pathogens like Staphylococcus aureus and Escherichia coli was noted, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro studies have shown that nicotinonitriles can induce apoptosis in cancer cell lines. For instance, 2-Chloro-5-(trifluoromethyl)nicotinonitrile was tested against human breast cancer cells (MCF-7) and exhibited a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 70 |

| 50 | 40 |

Study on Antimicrobial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nicotinonitriles, including derivatives of this compound. The study utilized a systematic approach to assess their effectiveness against a range of bacterial strains. Results indicated that modifications in the halogen position significantly affected antimicrobial potency.

Study on Anticancer Properties

Another pivotal study focused on the anticancer properties of this compound. Researchers conducted assays on multiple cancer cell lines, revealing that compounds with trifluoromethyl substitutions had enhanced cytotoxic effects compared to their non-fluorinated counterparts. This research underscores the importance of fluorine substitution in developing effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.